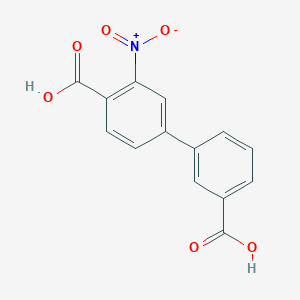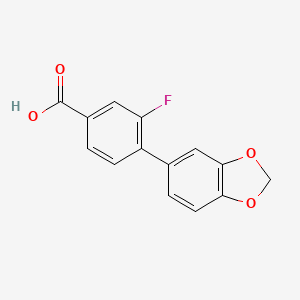
3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 3-M-4-MDPB) is a commonly used compound in scientific research. It is a phenylbenzoic acid derivative and is typically used as a reagent for the synthesis of other compounds. 3-M-4-MDPB has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
3-M-4-MDPB has been widely used in scientific research due to its ability to act as a reagent for the synthesis of other compounds. It has been used in the synthesis of various organic compounds, such as phenylacetic acids, phenylpropionic acids, and 3-methylbenzofurans. Additionally, 3-M-4-MDPB has been used as a substrate for enzyme assays, and has been used to study the interaction of various enzymes with their substrates. Furthermore, 3-M-4-MDPB has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antidiabetic agents.
Mecanismo De Acción
The mechanism of action of 3-M-4-MDPB is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-M-4-MDPB has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, such as acyl-CoA oxidase and acyl-CoA dehydrogenase. Furthermore, 3-M-4-MDPB has also been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as aldose reductase and glucose-6-phosphatase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-M-4-MDPB have been studied extensively. The compound has been found to have anti-inflammatory, antioxidant, and anti-diabetic properties. Additionally, 3-M-4-MDPB has been found to have anti-cancer properties, and has been found to inhibit the growth of certain types of cancer cells. Furthermore, 3-M-4-MDPB has been found to be effective in the treatment of certain neurological disorders, such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-M-4-MDPB in laboratory experiments has several advantages. The compound is relatively inexpensive and is easy to obtain. Additionally, it is relatively stable and has a long shelf-life. Furthermore, 3-M-4-MDPB is soluble in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. However, there are also some limitations to the use of 3-M-4-MDPB in laboratory experiments. The compound is toxic and should be handled with care. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for the use of 3-M-4-MDPB are numerous. The compound could be used to develop new pharmaceuticals, such as anti-cancer drugs and drugs for the treatment of neurological disorders. Additionally, 3-M-4-MDPB could be used to develop new compounds for use in laboratory experiments, such as new reagents for the synthesis of organic compounds. Furthermore, 3-M-4-MDPB could be used to study the interaction of various enzymes with their substrates, as well as to study the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 3-M-4-MDPB is a multi-step process that involves the reaction of two compounds, 3-methylbenzoic acid (3-MBA) and 3,4-methylenedioxyphenyl acetic acid (3,4-MDPAA). The reaction of these two compounds is catalyzed by a strong organic acid, such as sulfuric acid, and is typically conducted in a solvent such as acetonitrile. The reaction is typically heated to a temperature of around 120°C and is allowed to proceed for several hours. After the reaction is complete, the product is then isolated and purified using various chromatographic techniques.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-6-11(15(16)17)2-4-12(9)10-3-5-13-14(7-10)19-8-18-13/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHODPWXULKYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














